Cas no 1420876-95-4 (Tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate)
Tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate
- AM99152
- AK685442
- BS-15093
- C72653
- tert-Butyl4-(dimethylamino)-4-methylpiperidine-1-carboxylate
- EN300-800110
- tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate 1420876-95-4
- AKOS032947141
- VGC87695
- 1420876-95-4
- DB-266930
- Tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate
-
- Inchi: 1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-13(4,8-10-15)14(5)6/h7-10H2,1-6H3
- InChI Key: MRTLWLJLRCXHQP-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C)(CC1)N(C)C)=O
Computed Properties
- Exact Mass: 242.199428076g/mol
- Monoisotopic Mass: 242.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.8
- XLogP3: 1.9
Tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZG656-250mg |
Tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |
1420876-95-4 | 97% | 250mg |
3806CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZG656-25mg |
Tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |
1420876-95-4 | 97% | 25mg |
1130CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZG656-100mg |
Tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |
1420876-95-4 | 97% | 100mg |
2259CNY | 2021-05-07 | |
| Chemenu | CM249350-1g |
tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |
1420876-95-4 | 97% | 1g |
$795 | 2021-08-04 | |
| Chemenu | CM249350-1g |
tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |
1420876-95-4 | 97% | 1g |
$795 | 2022-12-31 | |
| Alichem | A129003889-1g |
tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |
1420876-95-4 | 97% | 1g |
884.00 USD | 2021-06-01 | |
| Enamine | EN300-800110-0.05g |
tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |
1420876-95-4 | 95.0% | 0.05g |
$1068.0 | 2025-02-21 | |
| Enamine | EN300-800110-0.1g |
tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |
1420876-95-4 | 95.0% | 0.1g |
$1119.0 | 2025-02-21 | |
| Enamine | EN300-800110-0.25g |
tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |
1420876-95-4 | 95.0% | 0.25g |
$1170.0 | 2025-02-21 | |
| Enamine | EN300-800110-0.5g |
tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |
1420876-95-4 | 95.0% | 0.5g |
$1221.0 | 2025-02-21 |
Tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate
Introduction to Tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate (CAS No. 1420876-95-4)
Tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 1420876-95-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class, a heterocyclic structure that is widely recognized for its versatility in drug design and development. The presence of a tert-butyl group, two dimethylamino substituents, and a methylpiperidine core imparts unique physicochemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
The structural features of Tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate contribute to its potential utility in the synthesis of biologically active molecules. The tert-butyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the two dimethylamino groups provide basicity, making the compound suitable for reactions involving nucleophiles or as a pharmacophore in alkaline environments. The methylpiperidine core is known for its stability and compatibility with other functional groups, facilitating further derivatization.
In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that modifications within the piperidine ring can significantly influence pharmacokinetic and pharmacodynamic properties of drug candidates. The specific arrangement of substituents in Tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate positions it as a promising building block for the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By incorporating the Tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate moiety into kinase inhibitors, researchers aim to enhance binding affinity and selectivity. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases, suggesting its utility in targeted cancer therapies.
Furthermore, the compound's structural framework makes it a candidate for developing treatments against neurological disorders. Piperidine derivatives have been explored for their potential to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The basic nature of the dimethylamino groups allows for interactions with acidic neurotransmitters or receptors, which could be leveraged in the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of Tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques are essential for producing pharmaceutical-grade material with minimal impurities.
In conclusion, Tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate (CAS No. 1420876-95-4) represents a significant advancement in medicinal chemistry. Its unique structural features offer numerous possibilities for drug development across various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.
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